Reduced Lipophilicity and Enhanced Ligand Efficiency Versus the 3-Methyl Analog
The target compound (CAS 1211347-13-5) lacks the 3-methyl substituent present on the closest commercially available analog, N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide. This structural difference reduces the calculated octanol-water partition coefficient (clogP) from approximately 1.4 for the 3-methyl analog to 0.9 ± 0.3 for the target compound, as estimated by fragment-based and atom-based algorithms [REFS-1, REFS-2]. The lower lipophilicity is projected to improve aqueous solubility and reduce non-specific protein binding, while the molecular weight (269.26 vs. 283.29) and topological polar surface area (TPSA 87.3 Ų versus 87.3 Ų, identical due to the same heteroatom count) are comparable .
| Evidence Dimension | Lipophilicity (clogP) and molecular weight |
|---|---|
| Target Compound Data | clogP 0.9 ± 0.3; MW 269.26 g/mol |
| Comparator Or Baseline | N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide: clogP ~1.4; MW 283.29 g/mol |
| Quantified Difference | ΔclogP ≈ -0.5 log units; ΔMW = -14.03 g/mol |
| Conditions | Computed using fragment-based (CLOGP) and atom-based (AlogP) methods; values collated from Chemsrc and PubChem entries . |
Why This Matters
Lower lipophilicity generally correlates with improved developability (better solubility, lower hERG and CYP450 liabilities), making this compound a more attractive starting point for hit-to-lead optimization than its 3-methyl counterpart.
